Bis(dimethylvinylene) pyrophosphate

Description

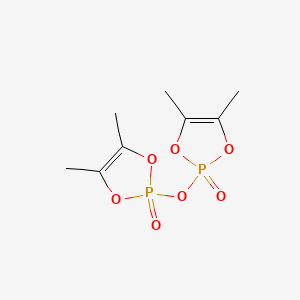

Bis(dimethylvinylene) pyrophosphate is an organophosphorus compound with the molecular formula C8H12O7P2 It is characterized by the presence of two dimethylvinylene groups attached to a pyrophosphate backbone

Properties

IUPAC Name |

2-[(4,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphol-2-yl)oxy]-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O7P2/c1-5-6(2)12-16(9,11-5)15-17(10)13-7(3)8(4)14-17/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXHMOAFTMHVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OP(=O)(O1)OP2(=O)OC(=C(O2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320833 | |

| Record name | 2,2'-Oxybis(4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55894-94-5 | |

| Record name | NSC365115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Oxybis(4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dimethylvinylene) pyrophosphate typically involves the reaction of dimethylvinylene derivatives with pyrophosphate precursors under controlled conditions. One common method involves the use of dimethylvinylene chloride and sodium pyrophosphate in an organic solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylvinylene) pyrophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus centers, where nucleophiles such as amines or alcohols replace the dimethylvinylene groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base, such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of bis(dimethylvinylene) phosphate oxides.

Reduction: Formation of reduced phosphorus compounds.

Substitution: Formation of substituted pyrophosphate derivatives.

Scientific Research Applications

Bis(dimethylvinylene) pyrophosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of bis(dimethylvinylene) pyrophosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biochemical pathways, it can act as a competitive inhibitor, preventing the normal substrate from binding to the enzyme. The specific pathways involved depend on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- Bis(dimethylvinylene) phosphate

- Dimethylvinylene pyrophosphate

- Bis(dimethylvinylene) phosphonate

Uniqueness

Bis(dimethylvinylene) pyrophosphate is unique due to its dual dimethylvinylene groups attached to a pyrophosphate backbone, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various scientific fields.

Biological Activity

Bis(dimethylvinylene) pyrophosphate (BDVP) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and cytotoxic effects. This article explores its biological activity, highlighting key research findings, case studies, and data tables to provide a comprehensive understanding of its implications in biological systems.

BDVP is characterized by its structure, which includes two dimethylvinylene groups linked by a pyrophosphate moiety. This compound is primarily utilized as a reagent in organic synthesis and has been investigated for its catalytic properties in various chemical reactions, including those involving enzymes.

Table 1: Chemical Structure of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₈H₁₄O₇P₂ |

| Molecular Weight | 246.14 g/mol |

| CAS Number | 55894-94-5 |

Enzyme Interaction

Research indicates that BDVP may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. The compound's structure allows it to interact with active sites of enzymes, leading to altered enzymatic activity. This property has been explored in various studies focusing on enzyme kinetics and inhibition mechanisms.

Cytotoxicity Studies

A significant aspect of BDVP's biological activity is its cytotoxic effects against various cell lines. Studies have evaluated its impact on human cancer cells, revealing varying degrees of sensitivity across different cell types.

Table 2: Cytotoxicity of BDVP on Human Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Effectiveness (%) |

|---|---|---|

| RKO | 60.70 | 70.23 |

| PC-3 | 49.79 | 80.00 |

| HeLa | 78.72 | 65.50 |

Note: IC₅₀ values represent the concentration required to inhibit cell viability by 50%. The effectiveness percentage indicates the level of cytotoxicity observed in treated cells compared to control.

Case Studies

- Cytotoxic Effects on Cancer Cell Lines : In a study evaluating the cytotoxic effects of BDVP derivatives, it was found that certain derivatives exhibited significant inhibition of cell growth in RKO and PC-3 cell lines, suggesting potential applications in cancer therapy .

- Leishmanicidal Activity : Another investigation assessed the leishmanicidal properties of BDVP derivatives against Leishmania mexicana. The results demonstrated potent anti-leishmanial activity with IC₅₀ values below 1 µM for several compounds, indicating a promising avenue for treating leishmaniasis .

- Antiparasitic Potential : BDVP has also been linked to antiparasitic activity against protozoan parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. Its structural properties facilitate binding to DNA, enhancing its potential as an antiparasitic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.